molecular formula C9H11NO2 B1296713 Ethyl 6-methylpyridine-2-carboxylate CAS No. 39640-51-2

Ethyl 6-methylpyridine-2-carboxylate

Cat. No. B1296713
CAS RN: 39640-51-2
M. Wt: 165.19 g/mol
InChI Key: FMSXHQBTRLUYHP-UHFFFAOYSA-N
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Description

Ethyl 6-methylpyridine-2-carboxylate is a heterocyclic building block . It is also known as ethyl 6-methylpicolinate .


Molecular Structure Analysis

The molecular formula of Ethyl 6-methylpyridine-2-carboxylate is C9H11NO2 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved data.


Chemical Reactions Analysis

Ethyl 6-methylpyridine-2-carboxylate is used in the synthesis of inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 . It is also used in the synthesis of biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .


Physical And Chemical Properties Analysis

Ethyl 6-methylpyridine-2-carboxylate has a molecular weight of 165.19 g/mol . It has a refractive index of 1.5090 (lit.), a boiling point of 122-126 °C/10 mmHg (lit.), and a density of 1.083 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 6-methylpyridine-2-carboxylate is involved in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it reacts with ammonia and primary amines to produce pyrrolo[3,4-c]pyridin-7-ones, as noted in the research by Nadzhafova (2002) (Nadzhafova, 2002). Additionally, Zhu et al. (2003) described its use in a phosphine-catalyzed [4 + 2] annulation process, yielding tetrahydropyridines with high yields and complete regioselectivity (Zhu et al., 2003).

Catalytic and Electrocatalytic Properties

In a study by Feng et al. (2010), ethyl 6-methylpyridine-2-carboxylate demonstrated significant potential in electrocatalysis. They investigated its role in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, achieving a high yield and selectivity under optimized conditions (Feng et al., 2010).

Pharmaceutical Applications

While focusing on non-drug-related applications, it's notable that ethyl 6-methylpyridine-2-carboxylate derivatives have been explored for potential pharmaceutical applications. For example, Śladowska et al. (1992) examined the synthesis and action of certain derivatives, revealing their analgesic and anxiolytic activities (Śladowska, 1992).

Retinoprotective Effects

A study by Peresypkina et al. (2020) highlighted the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound related to ethyl 6-methylpyridine-2-carboxylate. They found that it effectively prevented ischemic injuries in the retina and improved retinal microcirculation in a rat model (Peresypkina et al., 2020).

Corrosion Inhibition

In the field of industrial applications, Dohare et al. (2017) synthesized new pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, which exhibited significant corrosion inhibition properties on mild steel, useful for industrial pickling processes (Dohare et al., 2017).

Safety And Hazards

Ethyl 6-methylpyridine-2-carboxylate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

ethyl 6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSXHQBTRLUYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340421
Record name Ethyl 6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylpyridine-2-carboxylate

CAS RN

39640-51-2
Record name 2-Pyridinecarboxylic acid, 6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39640-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Bolós, S Gubert, L Anglada, A Pérez… - Journal of …, 1994 - Wiley Online Library
… Thus, ethyl 6-methylpyridine-2-carboxylate N-oxide (3) [2] was rearranged in the presence of acetic anyhdride to give ethyl 6(acetyloxymethyl)pyridine-2-carboxylate (4). Alternatively, …
Number of citations: 4 onlinelibrary.wiley.com
N Julien-Cailhol, E Rose, J Vaisserman… - Journal of the Chemical …, 1996 - pubs.rsc.org
… from the 13C NMR chemical shift of the carbon C(5) adjacent to the pyridine N: 6 137.66 for the ester and 139.31 for H,L, shielded with respect to ethyl 6-methylpyridine-2-carboxylate (6 …
Number of citations: 15 pubs.rsc.org
X Ye, X Zhang, L Hao, Q Lin, Y Bao - Fermentation, 2023 - mdpi.com
… The contents of decanoic acid, ethyl ester, octanoic acid, ethyl ester, dodecanoic acid, ethyl ester, ethyl 6-methylpyridine-2-carboxylate, and methyl 5(3)-methyl-4-hydroxy-3(5)-…
Number of citations: 1 www.mdpi.com
ZY Zhen, YL Liu, J Wang, JJ Li, XB Li… - Journal of Food …, 2022 - Wiley Online Library
The compounds in volatile flavor substances in duck meats of three different body parts (breast, leg, and wing) were extracted by headspace solid‐phase micro‐extraction and …
Number of citations: 5 onlinelibrary.wiley.com
LR A¹, A Sodamade, O Ad - academia.edu
… Other notable compounds found in the leaf are Fenchene [4.90%], ethyl-6-methylpyridine-2-carboxylate [3.87%], Aromandendrene [3.73%], Cedrol [2.64%], Germacrene D [2.43%] and β…
Number of citations: 3 www.academia.edu

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